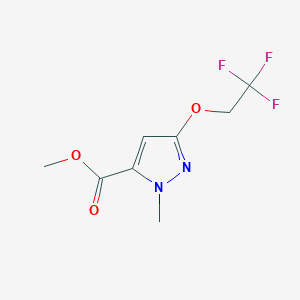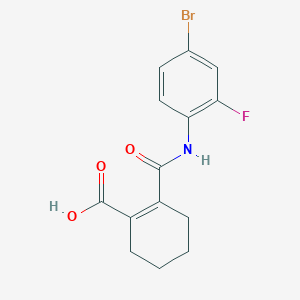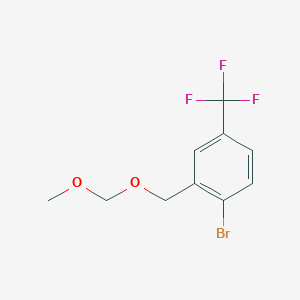
4-chloro-2-trimethylsilylethoxypyrimidine
Übersicht
Beschreibung
4-chloro-2-trimethylsilylethoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 2-trimethylsilanyl-ethoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-trimethylsilylethoxypyrimidine typically involves the reaction of 4-chloropyrimidine with 2-(trimethylsilanyl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-trimethylsilylethoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trimethylsilanyl-ethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-trimethylsilylethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 4-chloro-2-trimethylsilylethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyridine
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrrole
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrazine
Uniqueness
4-chloro-2-trimethylsilylethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chloro group and a trimethylsilanyl-ethoxy group on a pyrimidine ring makes it particularly versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H15ClN2OSi |
|---|---|
Molekulargewicht |
230.76 g/mol |
IUPAC-Name |
2-(4-chloropyrimidin-2-yl)oxyethyl-trimethylsilane |
InChI |
InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-11-5-4-8(10)12-9/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
UNLUZDFCTYYUFH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC1=NC=CC(=N1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(4-benzhydryl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B8404343.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide](/img/structure/B8404354.png)

![1-[(3-Chloro-4-methoxyphenyl)aminosulfonyl]-2,3,4-trifluorobenzene](/img/structure/B8404382.png)
![[3-(3-Methoxypropyl)phenyl]methanol](/img/structure/B8404387.png)

![4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8404397.png)
![3-[(3-Methylbutoxy)methyl]aniline](/img/structure/B8404411.png)

![Tert-butyl {2-[3-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B8404420.png)



